Product packaging for Pentolinium(Cat. No.:CAS No. 144-44-5)

Pentolinium

Cat. No.: B087235
CAS No.: 144-44-5
M. Wt: 240.43 g/mol
InChI Key: XSBSKEQEUFOSDD-UHFFFAOYSA-N
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Description

Pentolinium is a bis-quaternary ammonium compound that functions as a potent and selective ganglionic blocking agent. It acts as a nicotinic acetylcholine receptor (nAChR) antagonist, specifically binding to neuronal acetylcholine receptors in autonomic ganglia. This binding inhibits the influx of cations, leading to a hyperpolarization of the cell membrane and a subsequent blockade of signal transmission. The primary result is the inhibition of adrenaline and noradrenaline release from adrenergic nerves, causing smooth muscle relaxation and vasodilation . Owing to this mechanism, this compound has significant historical and research value for investigating sympathetic nervous system pathways and has been used to produce controlled hypotension during surgical procedures and to manage hypertensive crises in experimental settings . It is offered as a high-purity reagent to support pharmacological and neurochemical research, including studies on autonomic physiology, catecholamine release, and the regulation of blood pressure. Researchers can utilize this compound for in vitro and in vivo studies to probe the function of ganglionic nicotinic receptors. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H32N2+2 B087235 Pentolinium CAS No. 144-44-5

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Pentolinium binds to the nicotinic (ganglion) acetylcholine receptor. This receptor/channel is permeable to a range of divalent cations including calcium, the influx of which may activate a potassium current which hyperpolarizes the cell membrane. Blockage of the receptor leads to smooth muscle relaxation and vasodilaton.

CAS No.

144-44-5

Molecular Formula

C15H32N2+2

Molecular Weight

240.43 g/mol

IUPAC Name

1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium

InChI

InChI=1S/C15H32N2/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17/h3-15H2,1-2H3/q+2

InChI Key

XSBSKEQEUFOSDD-UHFFFAOYSA-N

SMILES

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C

Canonical SMILES

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C

melting_point

213 °C (tartrate salt)

Other CAS No.

144-44-5
52-62-0

physical_description

Solid

solubility

1.16e-05 g/L

Synonyms

Pentolinium
Pentolinium Tartrate
Pentolonium Tartrate
Tartrate, Pentolinium
Tartrate, Pentolonium

Origin of Product

United States

Molecular and Receptor Level Mechanisms of Pentolinium Action

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism by Pentolinium

This compound functions as an antagonist at nicotinic acetylcholine receptors, which are crucial ligand-gated ion channels in the nervous system. wikipedia.orgdrugbank.com This antagonism is the primary mechanism through which it produces its physiological effects.

Characterization of nAChR Subtype Specificity (e.g., α3β4, α10, α4)

The nervous system expresses a variety of nAChR subtypes, assembled from different combinations of alpha (α) and beta (β) subunits. nih.gov this compound exhibits a degree of specificity for certain nAChR subtypes. It is known to act as an antagonist at the neuronal nAChR subunit alpha-3 (α3) and beta-4 (β4). drugbank.com These α3β4* nAChRs (where the asterisk indicates the potential presence of other subunits) are the most prevalent subtype in the peripheral nervous system. nih.govplos.org

Table 1: this compound's Antagonistic Activity at nAChR Subtypes

nAChR Subunit Action of this compound
Neuronal acetylcholine receptor subunit alpha-3 (α3) Antagonist drugbank.com
Neuronal acetylcholine receptor subunit beta-4 (β4) Antagonist drugbank.com
Neuronal acetylcholine receptor subunit alpha-10 (α10) Antagonist drugbank.com
Neuronal acetylcholine receptor subunit alpha-4 (α4) Antagonist drugbank.com

Quantitative Analysis of this compound's Receptor Binding Characteristics

Receptor protection assays have been utilized to differentiate nicotinic receptor subpopulations. nih.gov In one such study, this compound at a concentration of 50 μM did not afford protection against alkylation of adrenal nicotinic receptors, suggesting differences in its binding site or mechanism compared to other antagonists like tubocurarine. nih.gov

Competitive Antagonism at Nicotinic Receptors

This compound acts as a competitive antagonist at nicotinic receptors. wikipedia.orgslideshare.net This means it binds to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing ACh from activating the receptor and initiating a downstream signal. taylorandfrancis.com Studies have shown that this compound's blockade of ganglionic transmission is consistent with a competitive mechanism. researchgate.net Specifically, research on guinea pig ileum indicated that the dose ratios for the combination of hexamethonium (B1218175) with this compound were consistent with a competitive type of blockade. researchgate.net This competitive antagonism is a key feature of its function as a ganglionic blocker. slideshare.net

Ion Channel Modulation and Cellular Electrophysiological Effects of this compound

Beyond its direct antagonism of nAChRs, this compound's actions lead to significant downstream effects on ion channels and cellular electrophysiology.

Influence on Divalent Cation Permeability of nAChR Channels

Nicotinic acetylcholine receptors are permeable to a range of divalent cations, including calcium (Ca2+). drugbank.comnih.gov The influx of these cations is a critical part of the receptor's signaling cascade. drugbank.com this compound, by blocking the nAChR, indirectly inhibits this influx of divalent cations. drugbank.com The permeability of neuronal nAChR channels to divalent cations like Ca2+ is notably higher than that of the muscle-type nAChR at the motor endplate. nih.gov This differential permeability underscores the importance of nAChR subtype in determining the ionic consequences of receptor activation and, consequently, the impact of antagonists like this compound.

Table 2: Relative Permeability of Neuronal nAChR Channels to Divalent Cations

Cation Permeability Sequence
Magnesium (Mg2+) >
Strontium (Sr2+) >
Barium (Ba2+) >
Calcium (Ca2+)

Source: Adapted from research on rat parasympathetic neurons. nih.gov

Neurotransmitter Release Modulation by this compound

This compound is a ganglionic blocking agent that fundamentally alters neurotransmission within the autonomic nervous system. drugbank.comcvpharmacology.com Its primary mechanism of action involves the competitive antagonism of nicotinic (NN) acetylcholine receptors located on postganglionic neurons in both sympathetic and parasympathetic autonomic ganglia. taylorandfrancis.comwikipedia.org By binding to these receptors, this compound blocks the excitatory action of acetylcholine, which is released from preganglionic nerve terminals. cvpharmacology.com This interruption of the neural signal at the ganglionic synapse prevents the depolarization of the postganglionic neuron. cvpharmacology.com

As a consequence, the propagation of action potentials along the postganglionic nerve fibers to their target effector organs is inhibited. basu.org.in This blockade of the entire outflow of the autonomic nervous system is the basis for its modulatory effect on neurotransmitter release. taylorandfrancis.com Specifically, by blocking sympathetic ganglia, this compound prevents the release of catecholamines from postganglionic adrenergic nerves. drugbank.comiiab.me This action leads to a reduction in sympathetic tone, causing vasodilation and a decrease in blood pressure. cvpharmacology.comwikipedia.org Studies have utilized this compound to pharmacologically achieve sympathetic blockade, thereby demonstrating the significant role of sympathetic nerve activity in maintaining blood pressure in various physiological and hypertensive states. nih.govahajournals.org

Inhibition of Adrenaline and Noradrenaline Release from Adrenergic Nerves

This compound effectively inhibits the release of the catecholamines adrenaline (epinephrine) and noradrenaline (norepinephrine) from postganglionic adrenergic nerves and the adrenal medulla. drugbank.comgpnotebook.com This inhibitory action is a direct result of its function as a ganglionic blocker. gpnotebook.com The release of these neurotransmitters is normally triggered by signals originating from the central nervous system that are transmitted through preganglionic cholinergic fibers to the sympathetic ganglia and the adrenal medulla. basu.org.in this compound interrupts this pathway by blocking the nicotinic receptors that mediate this transmission. wikipedia.orgdrugbank.com

The efficacy of this compound in curbing catecholamine release has been quantified in several research settings. For instance, the "this compound suppression test" was developed based on the principle that the drug inhibits adrenaline and noradrenaline release from nervous tissues but not from tumors like pheochromocytoma, which lack a preganglionic nerve supply. gpnotebook.com

Detailed research in animal models has provided specific data on the extent of this inhibition. In one study using dogs, the administration of this compound significantly blunted the catecholamine release induced by a nicotinic agonist, dimethylphenylpiperazinium (B86806) (DMPP).

Table 1: Effect of this compound on DMPP-Induced Catecholamine Release in Dogs nih.gov
CatecholamineSourceInhibition by this compound
Adrenaline (Epinephrine)Adrenal Gland67%
Noradrenaline (Norepinephrine)Adrenal Gland84%
Total CatecholaminesAorta (Circulating)>95%

These findings underscore the profound effect of this compound on suppressing catecholamine output from both the adrenal glands and peripheral sympathetic nerves. nih.gov Further studies in hypertensive and normotensive humans and animals have consistently shown that administration of this compound leads to a reduction in plasma noradrenaline levels, which is correlated with its blood pressure-lowering effect. nih.govahajournals.orgnih.gov

Prejunctional Effects of Ganglionic Blockade by this compound

The term "prejunctional" refers to effects occurring at the nerve terminal before the synapse with the effector cell. The ganglionic blockade by this compound is, by its nature, a prejunctional mechanism in the context of the neuroeffector junction. It acts "upstream" of the postganglionic nerve terminal, preventing the release of neurotransmitters that would act on postjunctional receptors of the target organ. bioscientifica.comoup.com

The principal prejunctional effect is the blockade of nicotinic acetylcholine receptors on the cell body of the postganglionic neuron. drugbank.comtaylorandfrancis.com This action prevents the transmission of the nerve impulse from the preganglionic to the postganglionic fiber, thereby inhibiting the entire chain of events that leads to neurotransmitter release at the neuroeffector junction. cvpharmacology.com

Research has also revealed more complex aspects of neurotransmission that are highlighted by the use of this compound. While it effectively blocks the primary cholinergic pathway for sympathetic activation, it does not inhibit, and may even enhance, catecholamine release stimulated by non-cholinergic mechanisms. nih.gov For example, studies have shown that the pressor and catecholamine-releasing effects of substances like human 'new pressor protein' (related to coagulation beta-factor XIIa) are not only unaffected but are significantly potentiated by ganglionic blockade with this compound. nih.gov This suggests the existence of an alternative, non-cholinergic (peptidergic) pathway for sympathoadrenal activation that is unmasked or amplified when the dominant cholinergic pathway is blocked. nih.gov

Furthermore, in certain animal models, the cardiovascular effects of blocking nitric oxide synthesis were significantly inhibited by this compound, suggesting that part of its action could be related to modulating neurogenic nitric oxide, a prejunctional signaling molecule. ahajournals.org

Pharmacological Research Methodologies and Applications of Pentolinium

In Vitro Experimental Paradigms Utilizing Pentolinium

Studies on Isolated Organ and Tissue Preparations

This compound is frequently used in isolated organ bath experiments to elucidate the mechanisms of action of various pharmacological agents and to study the underlying physiological control of organ function. By blocking ganglionic transmission, researchers can determine whether an observed effect is mediated by the autonomic nervous system or by a direct action on the tissue itself.

In studies using isolated preparations of rodent ileum, such as the guinea pig ileum, this compound serves as a critical tool for dissecting the pathways of intestinal smooth muscle contraction. The contractility of the ileum is heavily influenced by the enteric nervous system, particularly through the release of acetylcholine (B1216132) from postganglionic nerve endings which then acts on muscarinic receptors on the smooth muscle cells.

Research has demonstrated that certain substances induce contraction by stimulating nicotinic receptors on the intramural ganglia, leading to this release of acetylcholine. ijpp.com this compound, by blocking these ganglionic nicotinic receptors, can prevent the contractile response to such neurally-acting agents. However, it does not affect contractions caused by substances that act directly on the smooth muscle's muscarinic receptors or other pathways. nih.gov For example, studies have shown that while this compound blocks contractions induced by ganglionic stimulants like nicotine (B1678760) or Dimethylphenylpiperazinium (B86806) (DMPP), it leaves contractions caused by direct-acting agents like acetylcholine and histamine (B1213489) unchanged. nih.gov This selective blockade is instrumental in classifying the site of action of novel compounds. nih.govnih.gov

Table 1: Effect of this compound on Contractions of Isolated Guinea Pig Ileum Induced by Various Agonists

Agonist Mechanism of Action Contraction in Presence of this compound Reference
Nicotine Stimulates ganglionic nicotinic receptors Blocked nih.gov
DMPP Stimulates ganglionic nicotinic receptors Blocked nih.govnih.gov
Acetylcholine Acts directly on smooth muscle muscarinic receptors Unchanged nih.gov
Histamine Acts directly on smooth muscle histamine receptors Unchanged nih.gov

The neural control of the lower urinary tract is complex, involving coordinated input from both the sympathetic and parasympathetic nervous systems to control bladder filling and voiding. baus.org.uk this compound has been utilized in in vitro and in vivo animal models to investigate the role of ganglionic transmission in these processes.

By blocking nicotinic acetylcholine receptors in the pelvic ganglia, this compound helps researchers to understand the contribution of the parasympathetic nervous system to detrusor muscle contraction and urethral relaxation. dysautonomiainternational.orgeinj.org For instance, studies have shown that nicotinic receptor antagonists can inhibit nicotine-induced increases in bladder contraction, highlighting the role of these receptors in bladder function. einj.org The use of ganglionic blockers like this compound allows for the separation of responses mediated by preganglionic nerve stimulation from those elicited by direct application of neurotransmitters to the postganglionic neuron or the bladder smooth muscle itself. This is crucial for mapping the intricate neural circuits that govern micturition and for understanding the pathophysiology of conditions like detrusor overactivity. einj.org

Modulation of Ileal Contractility in Isolated Rodent Tissues

Biochemical and Cellular Assays

Beyond whole-organ studies, this compound is also applied in more targeted biochemical and cellular assays to probe specific molecular interactions and release mechanisms.

This compound has been investigated for its effects on the fundamental biochemical process of oxygen transport by hemoglobin. An in vitro study systematically evaluated the effect of several hypotensive agents on the affinity of hemoglobin for oxygen. nih.gov Among the compounds tested, which included nitroglycerine, sodium nitroprusside, trimetaphan, labetalol, and propranolol, only this compound was found to have a significant effect. nih.gov The research concluded that this compound increases the binding of oxygen by hemoglobin, indicating an increase in hemoglobin-oxygen affinity. nih.gov This finding distinguishes this compound from other vasodilators and suggests a unique interaction with the hemoglobin molecule or the erythrocyte environment.

Table 2: In Vitro Effect of Various Hypotensive Agents on Hemoglobin-Oxygen Affinity

Compound Effect on Hemoglobin-Oxygen Affinity Reference
This compound Significant Increase nih.gov
Nitroglycerine No significant effect nih.gov
Sodium Nitroprusside No significant effect nih.gov
Trimetaphan No significant effect nih.gov
Labetalol No significant effect nih.gov

This compound is a valuable pharmacological tool for investigating the neurogenic control of renin release. Renin, a key enzyme in the renin-angiotensin system, can be released from the kidneys and, in some species like mice, from the submaxillary glands. physiology.org Its release is regulated by multiple factors, including the sympathetic nervous system (SNS) and hormones like Adrenocorticotropic hormone (ACTH). nih.gov

To determine the extent to which the SNS mediates renin release in response to a specific stimulus, researchers use this compound to block sympathetic ganglionic transmission. ahajournals.orgresearchgate.net For example, a study specifically examined the effect of this compound on ACTH-stimulated renin release, helping to clarify whether ACTH acts directly on the renin-secreting cells or indirectly via a neural pathway. physiology.org By observing whether this compound pretreatment blocks the renin release caused by a stimulus, researchers can confirm the involvement of a sympathetic reflex arc. This methodology has been crucial in establishing that the hypertension in certain genetic models is driven by the SNS. ahajournals.orgresearchgate.net

Table 3: Compounds Mentioned in this Article

Compound Name
5-Hydroxytryptamine (Serotonin)
Acetylcholine
Adrenocorticotropic hormone (ACTH)
Dimethylphenylpiperazinium (DMPP)
Histamine
Labetalol
Nicotine
Nitroglycerine
This compound
Propranolol
Renin
Sodium Nitroprusside
Analysis of Hemoglobin-Oxygen Affinity

Immunological Cross-Reactivity Research with Quaternary Ammonium (B1175870) Compounds

This compound contains a quaternary ammonium structure, a common feature in many drugs, including neuromuscular blocking agents (NMBAs). nih.govaneskey.com This structural similarity has led to research into the immunological cross-reactivity between these compounds. Studies have shown that IgE antibodies from patients who have had anaphylactic reactions to NMBAs can also react with this compound. nih.govmdpi.com This cross-reactivity is attributed to the shared quaternary or tertiary ammonium ions, which act as the allergenic determinants recognized by IgE antibodies. nih.gov

The research suggests that sensitization to these ammonium compounds may not necessarily stem from prior exposure to NMBAs. Instead, it could be due to exposure to other substances containing these chemical groups, such as cosmetics, disinfectants, and industrial materials. nih.govresearchgate.net This finding is significant as it helps to explain why some individuals experience allergic reactions to NMBAs during their first-ever anesthesia. aneskey.com

In vitro inhibition studies have demonstrated that this compound, along with other compounds like morphine and neostigmine, can inhibit the binding of IgE antibodies to NMBAs. nih.govaneskey.comresearchgate.net This highlights the broad spectrum of recognition by these antibodies for molecules containing substituted ammonium groups. mdpi.com

In Vivo Investigations Using this compound in Animal Models

This compound has been widely used in animal models to investigate the autonomic control of the cardiovascular system. By inducing a temporary and reversible blockade of autonomic ganglia, researchers can assess the underlying sympathetic and parasympathetic tones that regulate cardiovascular parameters.

Models for Studying Autonomic Nervous System Control of Cardiovascular Function

This compound is a key pharmacological tool for dissecting the roles of the sympathetic and parasympathetic nervous systems in cardiovascular regulation. tandfonline.comnih.gov

In various animal models, the administration of this compound leads to a significant drop in blood pressure, indicating a primary role for the sympathetic nervous system in maintaining vascular tone. tandfonline.comahajournals.orgnih.gov For instance, in spontaneously hypertensive rats (SHR), the reduction in systolic blood pressure after this compound administration is more pronounced compared to normotensive Wistar-Kyoto (WKY) rats, suggesting a heightened sympathetic tone in hypertension. nih.gov

Conversely, the effect of this compound on heart rate can be more complex, reflecting the interplay between sympathetic and parasympathetic inputs to the heart. In some studies, this compound did not significantly alter the baseline heart rate, suggesting a balance between the two autonomic branches. tandfonline.com However, in models of osmotic stimulation, this compound completely abolished the tachycardic response, indicating that the heart rate increase was primarily driven by cardiac sympathetic activation. tandfonline.comtandfonline.com

Research utilizing this compound has helped to differentiate between the sympathovascular and sympathoadrenal components of the sympathetic nervous system. In restraint stress models, ganglionic blockade with this compound significantly reduced the pressor (blood pressure raising) response, demonstrating that this response is largely mediated by the autonomic nervous system. tandfonline.comnih.govtandfonline.com Further investigations combining this compound with other pharmacological agents and adrenal demedullation have revealed that the initial sharp increase in blood pressure during restraint stress is primarily due to sympathovascular activation. tandfonline.comnih.govtandfonline.com In contrast, the more sustained hypertensive response is mainly attributed to sympathoadrenal activation and the subsequent release of epinephrine. tandfonline.comnih.govtandfonline.com

This compound has been employed to study the influence of the autonomic nervous system on the baroreflex, a key mechanism for the short-term regulation of blood pressure. In conscious rabbits, pretreatment with this compound suppressed the pressor response induced by the inhibition of central nitric oxide synthesis, indicating that this response is mediated by enhanced sympathetic outflow. physiology.orgphysiology.org These studies suggest that central nitric oxide plays a role in attenuating the baroreflex control of renal sympathetic nerve activity and heart rate. physiology.orgphysiology.org

Studies in hypertensive mouse models have also used this compound to assess baroreflex sensitivity. For example, in BPH/2J genetically hypertensive mice, ganglionic blockade with this compound helped to reveal a reduced baroreceptor heart rate reflex gain compared to normotensive strains, particularly during their active period. ahajournals.org

This compound has been crucial in elucidating the mechanisms underlying cardiovascular responses to stress. In restraint stress models in rats, ganglionic blockade with this compound significantly attenuated both the pressor and tachycardic responses, confirming that these stress-induced changes are primarily driven by the autonomic nervous system. tandfonline.comnih.govtandfonline.com These studies have shown that the hypertensive response to restraint stress is a result of both sympathovascular and sympathoadrenal activation, while the tachycardia is mainly due to cardiac sympathetic activation. tandfonline.comnih.govtandfonline.com The baroreflex remains functional during restraint and modulates these cardiovascular responses. tandfonline.comnih.gov

The following table summarizes the effects of this compound in a restraint stress model in rats:

ParameterEffect of this compoundImplication
Blood Pressure Response Significantly reducedThe pressor response to restraint stress is mediated by the autonomic nervous system. tandfonline.comnih.govtandfonline.com
Heart Rate Response Significantly reducedThe tachycardic response to restraint stress is mediated by the autonomic nervous system. tandfonline.comnih.govtandfonline.com
Modulation of Baroreflex Function and Cardiovascular Responses

Research in Genetically Modified Animal Models of Cardiovascular Phenotypes

Genetically modified animal models that spontaneously develop cardiovascular conditions, such as hypertension, are instrumental in dissecting the underlying mechanisms of these diseases. This compound has been pivotal in clarifying the contribution of the sympathetic nervous system and its interplay with other regulatory systems in these models.

The BPH/2J mouse is a well-established inbred strain that exhibits genetic hypertension. Research utilizing this model has consistently pointed towards a neurogenic basis for their elevated blood pressure. Studies have employed this compound to quantify the contribution of the sympathetic nervous system (SNS) to the maintenance of hypertension in these animals.

Acute sympathetic blockade with this compound has been shown to reduce blood pressure to comparable levels in both hypertensive BPH/2J and normotensive BPN/3J mice, indicating that the hypertension in BPH/2J mice is largely attributable to SNS activity. ahajournals.orgnih.gov The depressor response to this compound is significantly greater in BPH/2J mice compared to their normotensive counterparts, highlighting an exaggerated sympathetic drive in the hypertensive strain. ahajournals.org For instance, the change in mean arterial pressure (MAP) following this compound administration was found to be -55±5 mmHg in BPH/2J mice compared to -34±3 mmHg in BPN/3J mice during their active phase. ahajournals.org This suggests an elevated tonic sympathetic outflow is a primary factor in the pathophysiology of hypertension in this genetic model. ahajournals.org

Furthermore, investigations have revealed that this heightened sympathetic activity is associated with increased neuronal activation in specific brain regions, such as the amygdala, paraventricular nucleus, and dorsomedial hypothalamus, particularly during the animals' active (waking) phase. ahajournals.orgnih.gov The correlation between neuronal activation in the medial amygdala and MAP further supports the concept of a centrally-driven sympathetic overactivity in BPH/2J mice. nih.gov

Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in BPH/2J and BPN/3J Mice

Strain Phase Baseline MAP (mmHg) MAP Post-Pentolinium (mmHg) Change in MAP (mmHg) Reference
BPH/2J Active ~156 ~101 -55 ahajournals.org
BPN/3J Active ~122 ~102 -34 ahajournals.org

The sympathetic nervous system and the renin-angiotensin system (RAS) are intricately linked in the regulation of blood pressure. This compound has been used in conjunction with RAS inhibitors to unravel the complex interactions between these two systems in hypertensive states.

In BPH/2J mice, while the SNS is a major driver of hypertension, the RAS also contributes, especially during the active period. ahajournals.org When BPH/2J mice were pretreated with the angiotensin-converting enzyme (ACE) inhibitor enalaprilat (B1671235), the subsequent administration of this compound still revealed a twofold greater sympathetic contribution to blood pressure compared to normotensive mice. ahajournals.org This indicates that even with RAS blockade, the underlying sympathetic overactivity persists. Conversely, the depressor response to enalaprilat alone was fourfold greater in BPH/2J mice, suggesting a hyperactive RAS that is likely driven by the enhanced sympathetic tone. ahajournals.org This interaction is further supported by the finding of greater renal sympathetic innervation in BPH/2J mice, which can lead to increased renin secretion. ahajournals.org

Studies in other animal models, such as rats with two-kidney renal hypertension, have also utilized this compound to assess the neurogenic component of high blood pressure. In the early phase of this type of hypertension, the blood pressure decrease following ganglionic blockade with this compound was similar to that in normotensive rats. nih.gov However, in the later, more chronic phases, the depressor response to this compound was significantly greater, indicating an increased contribution of the nervous system to maintaining the elevated blood pressure over time. nih.gov

Table 2: Relative Contribution of SNS and RAS to Blood Pressure in BPH/2J Mice

System Contribution during Active Period Contribution during Inactive Period Key Finding Reference
SNS Major and consistently elevated Major and consistently elevated Sympathetic drive is tonically high, independent of the circadian cycle. ahajournals.org
RAS Greater contribution Lesser contribution RAS contribution shows a distinct circadian pattern, opposite to normal. ahajournals.org
Sympathetic Nervous System Contribution in Genetically Hypertensive Mice (e.g., BPH/2J)

Neuropharmacological Studies in Primates

In non-human primates, this compound has been instrumental in neuropharmacological research, particularly in studies of drug discrimination and the role of nicotinic acetylcholine receptors (nAChRs) in mediating the interoceptive effects of drugs.

Drug discrimination studies in rhesus monkeys have been used to explore the subjective effects of nicotinic antagonists. In these paradigms, animals are trained to recognize the internal cues produced by a specific drug. Research has shown that this compound, a peripherally restricted nAChR antagonist, can dose-dependently substitute for the discriminative stimulus effects of mecamylamine (B1216088), another nAChR antagonist that acts both centrally and peripherally. nih.govnih.gov

This substitution indicates that this compound produces interoceptive effects that are similar to those of mecamylamine. nih.gov However, a key difference in their antagonism profiles was observed when tested against the discriminative stimulus effects of nicotine. While mecamylamine effectively antagonized the nicotine cue, this compound and other peripherally restricted antagonists did not, even at doses that fully substituted for mecamylamine. nih.govnih.gov This finding highlights that the blockade of peripheral nAChRs by this compound is sufficient to produce mecamylamine-like discriminative effects, but central nAChR antagonism, which this compound lacks, is necessary to block the discriminative effects of nicotine.

The ability of peripherally restricted ganglionic blockers like this compound to substitute for mecamylamine's discriminative stimulus effects provides strong evidence for the role of peripheral nAChRs in mediating interoceptive cues. nih.govnih.gov These findings suggest that the subjective state induced by mecamylamine is not solely a consequence of its actions in the central nervous system but is significantly contributed to by its effects on nAChRs located outside the brain. nih.gov

This research is crucial for distinguishing the central versus peripheral mechanisms underlying the effects of nicotinic ligands. By using tools like this compound, which does not readily cross the blood-brain barrier, investigators can isolate and characterize the contribution of peripheral receptors to complex behaviors and subjective states. The data suggest that the interoceptive effects produced by blocking peripheral nAChRs are a distinct pharmacological phenomenon. nih.gov

Table 3: Comparison of Nicotinic Antagonists in Rhesus Monkey Discrimination Studies

Compound Primary Site of Action Substitution for Mecamylamine Cue Antagonism of Nicotine Cue Reference
This compound Peripheral Yes No nih.govnih.gov
Mecamylamine Central & Peripheral Training Drug Yes nih.govnih.gov
Chlorisondamine Peripheral Yes No nih.govnih.gov
Pempidine Central Yes No nih.govnih.gov
Discriminative Stimulus Effects and Nicotinic Antagonism Profile

Methodological Considerations in Animal Research Utilizing this compound

The use of this compound in animal research requires careful methodological considerations to ensure the validity and reliability of the findings. Given its function as a ganglionic blocker, experimental designs must account for its profound physiological effects.

A primary consideration is the establishment of appropriate control groups. This includes vehicle-treated controls to account for any effects of the injection procedure itself, as well as the use of appropriate genetic controls, such as the normotensive BPN/3J strain when studying the hypertensive BPH/2J mice. ahajournals.org This allows for the specific effects of the genetic modification on the sympathetic nervous system to be accurately determined.

The method of cardiovascular monitoring is also critical. The use of radiotelemetry to measure blood pressure and heart rate in conscious, unrestrained animals is preferable as it avoids the confounding effects of stress and anesthesia, which can themselves modulate autonomic outflow. ahajournals.orgahajournals.org When assessing the depressor response to this compound, it is important to consider the timing of measurements to capture the maximal effect before compensatory mechanisms are initiated. ahajournals.org

Furthermore, when studying interactions with other systems, such as the RAS, a combination of pharmacological agents is often necessary. The experimental design must account for the individual effects of each drug and their potential for interaction. ahajournals.org For example, clamping the RAS with an ACE inhibitor or an angiotensin receptor blocker before administering this compound allows for a more direct assessment of the sympathetic contribution to blood pressure. ahajournals.org Finally, adherence to the "3Rs" principles (Replacement, Reduction, and Refinement) is essential for the ethical conduct of animal research, including using the minimum number of animals required to obtain statistically significant results and refining procedures to minimize any potential pain or distress. fda.govnih.gov

Techniques for Assessing Blood Pressure and Heart Rate Responses in Rodents (e.g., Telemetry)

In pharmacological research, accurately measuring cardiovascular parameters such as blood pressure and heart rate in conscious, unrestrained rodents is crucial for understanding the physiological effects of compounds like this compound. Radiotelemetry is a widely adopted and sophisticated technique for this purpose, allowing for the continuous monitoring of these variables in freely moving animals within their home cages. nih.govfrontiersin.org This methodology avoids the confounding effects of stress induced by restraint or anesthesia, providing more physiologically relevant data.

The telemetry system involves the surgical implantation of a small, sterile transmitter into the peritoneal cavity or subcutaneous space of the rodent. A catheter attached to the transmitter is inserted into a major artery, typically the abdominal or carotid artery, for direct blood pressure measurement. The transmitter records pulsatile arterial pressure, from which mean arterial pressure (MAP), systolic and diastolic pressure, and heart rate (HR) are derived. frontiersin.org It also often records locomotor activity. The data is wirelessly transmitted to a receiver placed under the animal's cage, allowing for 24-hour data acquisition without disturbing the animal. ahajournals.orgahajournals.orgnih.gov

This technique has been instrumental in studies investigating the role of the autonomic nervous system in cardiovascular regulation using this compound. For example, in studies on stress responses in rats, telemetry was used to show that the ganglionic blockade by this compound inhibits pressor (blood pressure increasing) responses, demonstrating the involvement of the sympathetic nervous system. nih.gov Similarly, telemetry has been employed in genetically hypertensive mouse strains, such as the Schlager BPH/2J mouse, to monitor cardiovascular parameters continuously. frontiersin.orgahajournals.org In these studies, after a recovery period post-implantation, baseline blood pressure and heart rate are recorded, often distinguishing between the animal's active (dark) and inactive (light) phases, before the administration of this compound to assess autonomic influence. ahajournals.orgahajournals.org

The following table presents data from a study where telemetry was used to assess the effect of this compound on cardiovascular changes induced by restraint stress in rats.

Table 1: Effect of this compound on Restraint Stress-Induced Cardiovascular Changes in Rats

ParameterTreatmentBasal ValueValue After Treatment (Pre-Restraint)Change During Restraint (Peak)
Mean Arterial Pressure (MAP) (mmHg)Vehicle97 ± 4No significant changeThis compound reduced the hypertensive response by 66% (AUC)
This compound97 ± 469 ± 4
Heart Rate (HR) (bpm)Vehicle353 ± 13No significant changeThis compound reduced the tachycardic response by 53% (AUC)
This compound353 ± 13351 ± 12
Data adapted from a study on the role of the autonomic nervous system in stress-evoked cardiovascular responses. tandfonline.com Values are presented as mean ± standard error of the mean (SEM). AUC refers to the Area Under the Curve, representing the total response over time.
Quantification of Sympathetic Components of Blood Pressure Maintenance

This compound, as a ganglionic blocking agent, provides a classic pharmacological tool for quantifying the contribution of the sympathetic nervous system (SNS) to the maintenance of resting blood pressure. researchgate.net The underlying principle is that by blocking neurotransmission at autonomic ganglia (both sympathetic and parasympathetic), this compound effectively removes the tonic vasoconstrictor influence of the SNS on blood vessels. The resulting decrease, or depressor response, in mean arterial pressure (MAP) is taken as a direct measure of the sympathetic neurogenic component maintaining blood pressure at that time. nih.govnih.govcas.cz

This methodology is widely applied in rodent models of hypertension to investigate the role of sympathetic overactivity in the pathophysiology of the disease. researchgate.netnih.gov In a typical experiment, conscious, chronically cannulated or telemetry-implanted rats or mice are allowed to stabilize, and a baseline MAP is recorded. ahajournals.orgcas.cz this compound is then administered, and the maximum fall in MAP is measured. This change in MAP (ΔMAP) represents the sympathetic component of blood pressure. nih.govnih.gov Sometimes, this value is also expressed as a percentage of the baseline MAP to indicate the relative contribution of the SNS. nih.gov

Research using this technique has consistently shown that the sympathetic component of blood pressure is significantly greater in hypertensive rodent strains, such as the spontaneously hypertensive rat (SHR) and the Schlager BPH/2J mouse, compared to their respective normotensive controls (Wistar-Kyoto rats or BPN/3J mice). ahajournals.orgcas.cz For instance, acute sympathetic blockade with this compound reduces blood pressure to comparable levels in both hypertensive BPH/2J and normotensive BPN/3J mice, indicating that the hypertension in the BPH/2J strain is largely attributable to SNS activity. ahajournals.org

To isolate the sympathetic component more precisely, some protocols involve pre-treatment with inhibitors of the renin-angiotensin system (RAS), such as enalaprilat or losartan. ahajournals.orgfrontiersin.org This prevents the RAS from compensating for the fall in blood pressure after ganglionic blockade, thus providing a clearer quantification of the direct sympathetic vasomotor tone. frontiersin.org Studies have revealed a significantly greater depressor response to this compound in hypertensive mice even after RAS blockade, confirming a major sympathetic contribution to their high blood pressure. ahajournals.org

Table 2: Quantification of Sympathetic Contribution to Mean Arterial Pressure (MAP) in Hypertensive and Normotensive Mice

Mouse StrainConditionMAP Reduction (ΔMAP) following this compound (mmHg)
BPN/3J (Normotensive)This compound alone-28 ± 3
Enalaprilat + this compound-21 ± 3
BPH/2J (Hypertensive)This compound alone-39 ± 4
Enalaprilat + this compound-42 ± 5
Data adapted from a study investigating the interaction between the sympathetic nervous system and the renin-angiotensin system in hypertensive mice. ahajournals.org Values are presented as mean ± SEM.

These research findings underscore the utility of this compound in dissecting the complex mechanisms of blood pressure control and quantifying the specific role of sympathetic tone in both normal and pathological states. ahajournals.orgcas.cz

Comparative Pharmacology of Pentolinium with Other Ganglionic Blockers

Comparative Analysis with Hexamethonium (B1218175) and Mecamylamine (B1216088)

A comparative analysis of pentolinium with the quaternary ammonium (B1175870) compound hexamethonium and the secondary amine mecamylamine reveals significant differences in their pharmacokinetic and pharmacodynamic profiles.

Differences in Duration and Intensity of Ganglionic Blockade

This compound is recognized for providing a more prolonged ganglionic blockade compared to hexamethonium. wikipedia.org This extended duration of action was a key factor in its clinical use for managing hypertension. wikipedia.org In contrast, the ganglionic blockade induced by mecamylamine is also of significant duration.

The intensity of the ganglionic blockade, a measure of the drug's potency, also varies among these agents. In studies on the rabbit superior cervical ganglion, the concentrations required to produce a 50% depression of synaptic potentials were 26.5 µM for this compound and 111 µM for hexamethonium, indicating that this compound is more potent in this model. nih.gov Further research in the chloralosed cat demonstrated that the potency ratios of mecamylamine to this compound to hexamethonium for blocking the superior cervical ganglion were 1:4:1, respectively. oup.com

Table 1: Comparative Potency of Ganglionic Blockers on Rabbit Superior Cervical Ganglion

Compound Concentration for 50% Depression of Synaptic Potential (µM)
This compound 26.5
Hexamethonium 111
Mecamylamine Not specified in this study
Nicotine (B1678760) 8.1

| Pempidine | 22.2 |

Data sourced from a study measuring the depression of synaptic potentials in the rabbit superior cervical ganglion. nih.gov

Comparative Receptor Selectivity and Potency Profiles

In a study investigating the discriminative stimulus effects of mecamylamine in rhesus monkeys, this compound was found to be the most potent in substituting for mecamylamine, followed by pempidine, chlorisondamine, and then mecamylamine itself. nih.govnih.gov This suggests that this compound has a high affinity for the nAChRs involved in these central effects. Another study on the guinea pig isolated ileum concluded that while hexamethonium acts as an equilibrium competitive ganglion blocker, this compound and mecamylamine act as nonequilibrium competitive ganglion blockers. researchgate.net

Research has also highlighted differences in selectivity for sympathetic versus parasympathetic ganglia. One study noted that this compound has a higher selectivity for sympathetic ganglia compared to hexamethonium. researchgate.net In terms of general ganglionic blocking potency, one investigation found the order to be this compound > trimetaphan > hexamethonium. scispace.com

Table 2: Comparative Potency and Receptor Interaction of Ganglionic Blockers

Compound Relative Potency (Discriminative Stimulus) Type of Blockade (Guinea Pig Ileum)
This compound Most Potent Nonequilibrium Competitive
Hexamethonium Less Potent Equilibrium Competitive

| Mecamylamine | Less Potent | Nonequilibrium Competitive |

This table synthesizes findings from multiple studies. nih.govnih.govresearchgate.net

Distinction from Peripherally Restricted vs. Centrally Acting Nicotinic Antagonists

A crucial distinction among nicotinic antagonists is their ability to penetrate the central nervous system (CNS). This compound and hexamethonium are quaternary ammonium compounds, which are charged molecules with limited ability to cross the blood-brain barrier. nih.govtaylorandfrancis.com Consequently, their actions are largely restricted to the periphery, primarily affecting autonomic ganglia. nih.gov

In contrast, mecamylamine is a secondary amine that can cross the blood-brain barrier and exert effects on nicotinic receptors within the CNS. taylorandfrancis.comdrugbank.com This central activity is a key differentiator between mecamylamine and peripherally restricted antagonists like this compound. While peripherally restricted antagonists like this compound can substitute for the discriminative stimulus effects of mecamylamine, only mecamylamine itself was found to antagonize the discriminative stimulus effects of nicotine in one study. nih.govnih.gov This suggests that while peripheral nAChRs contribute to the effects of mecamylamine, its central actions are distinct. nih.gov

The inability of this compound to readily enter the CNS means it is used as a tool in research to differentiate between central and peripheral nicotinic receptor-mediated effects. nih.gov

Advanced Research Directions and Unexplored Academic Avenues for Pentolinium

Contemporary Molecular Modeling and Simulation Studies of Pentolinium-Receptor Interactions

The advent of sophisticated computational techniques has opened new avenues for understanding the molecular interactions between ligands and their receptors at an atomic level. qst.go.jpnih.govamazon.com Molecular modeling and simulation studies offer a powerful lens through which to re-examine the binding of this compound to nAChRs.

Advanced computational methods, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM), can provide detailed insights into the binding pose, orientation, and dynamics of this compound within the nAChR binding pocket. nih.gov These simulations can elucidate the specific amino acid residues that form critical interactions with the this compound molecule, including hydrogen bonds, electrostatic interactions, and van der Waals forces. Understanding these interactions is fundamental to deciphering the basis of its antagonist activity at various nAChR subtypes. drugbank.comhmdb.ca

Furthermore, computational approaches can be employed to calculate the binding free energy of this compound to different nAChR subtypes, offering a theoretical framework to explain its selectivity profile. By comparing the simulated binding affinities with experimental data, researchers can refine computational models and gain a more accurate predictive understanding of ligand-receptor interactions. Such studies can also reveal the conformational changes induced in the receptor upon this compound binding, shedding light on the allosteric mechanisms that lead to channel blockade. unige.ch

Table 1: Key Aspects of Molecular Modeling for this compound-Receptor Studies

Modeling TechniquePotential Insights
Molecular Docking Predicts the preferred binding orientation of this compound within the nAChR binding site.
Molecular Dynamics (MD) Simulations Reveals the dynamic stability of the this compound-receptor complex and identifies key interacting residues over time.
Free Energy Calculations Quantifies the binding affinity of this compound for different nAChR subtypes, aiding in the understanding of selectivity.
QM/MM Calculations Provides a high-accuracy description of the electronic interactions at the binding site.

Exploration of this compound's Potential as a Tool for Dissecting Nicotinic Receptor Subtype Functions in Complex Systems

The diverse family of nAChRs, composed of various subunit combinations (α1–α10, β1–β4, γ, δ, ε), presents a significant challenge in elucidating the specific physiological roles of each subtype. guidetopharmacology.orgnih.govfrontiersin.org this compound, with its established action as a ganglionic blocker, can serve as a valuable pharmacological tool to dissect the functions of nAChR subtypes in complex biological systems.

While this compound is generally considered a non-selective ganglionic blocker, its affinity for different nAChR subtypes is not uniform. drugbank.comnih.gov For instance, it is known to antagonize neuronal nAChRs containing α3 and β4 subunits, which are prevalent in autonomic ganglia. frontiersin.org By using this compound in conjunction with more selective agonists and antagonists, researchers can isolate and characterize the contributions of specific nAChR subtypes to various physiological processes.

For example, in studies of cardiovascular regulation, this compound has been used to block sympathetic outflow, allowing for the investigation of other signaling pathways. nih.govahajournals.org In neuroendocrine research, it can help differentiate between centrally mediated effects and those originating from peripheral ganglia. tandfonline.comresearchgate.net The use of this compound in genetically modified animal models, where specific nAChR subunits are knocked out or mutated, can provide even more precise insights into subtype-specific functions. frontiersin.org

Investigation of Novel this compound Analogs for Enhanced Receptor Selectivity in Research

The development of novel chemical entities with improved properties is a cornerstone of pharmacological research. rhhz.netunimi.it Synthesizing and characterizing new analogs of this compound could lead to the discovery of compounds with enhanced selectivity for specific nAChR subtypes, thereby creating more precise research tools.

Chemical modifications to the this compound structure, such as altering the length of the pentamethylene chain, modifying the pyrrolidinium (B1226570) rings, or introducing different substituents, could significantly impact its binding affinity and selectivity. Structure-activity relationship (SAR) studies, guided by the molecular modeling insights discussed in section 5.1, can systematically explore how these modifications influence interactions with different nAChR subtypes.

The goal of such investigations would be to develop a library of this compound-based compounds, each with a unique profile of nAChR subtype selectivity. These novel analogs could then be used to probe the functions of less-studied nAChR subtypes or to differentiate between closely related subtypes that are difficult to distinguish with currently available pharmacological agents. nih.gov

Table 2: Potential Modifications for this compound Analogs

Modification StrategyRationale
Varying the Linker Chain Length To probe the optimal distance between the two cationic heads for binding to different subtype-specific pockets.
Altering the N-Alkyl Substituents To modify steric and electronic properties influencing receptor interaction.
Introducing Functional Groups To create new interaction points (e.g., hydrogen bond donors/acceptors) for enhanced selectivity.
Isosteric Replacements To fine-tune the physicochemical properties of the molecule.

Applications of this compound in Studying Non-Classical Nicotinic Acetylcholine (B1216132) Receptor Roles

Recent research has expanded the known roles of nAChRs beyond classical synaptic transmission, implicating them in processes such as inflammation, immune response, and cell proliferation. guidetopharmacology.orgunimi.itwikipedia.org this compound can be a valuable tool in exploring these non-classical functions, particularly in non-neuronal tissues.

By applying this compound to cellular and tissue models, researchers can investigate the involvement of nAChRs in these novel pathways. For instance, its use in studies of immune cells could help elucidate the role of ganglionic-type nAChRs in modulating inflammatory responses. Similarly, in cancer research, this compound could be used to probe the contribution of nAChRs to tumor growth and metastasis, where these receptors have been identified as potential therapeutic targets.

The ability of this compound to block nAChR-mediated calcium signaling is particularly relevant in this context, as calcium is a ubiquitous second messenger involved in a wide array of cellular processes. hmdb.caunimi.it Dissecting the nAChR-dependent component of calcium signaling with this compound can help to unravel the complex signaling cascades underlying these non-classical receptor roles.

Integration of this compound-Based Pharmacological Probes in Systems Neuroscience Research

Systems neuroscience aims to understand how neural circuits give rise to complex behaviors and physiological functions. Pharmacological probes are essential tools in this endeavor, allowing for the targeted manipulation of specific neurotransmitter systems. pnas.org this compound, as a ganglionic blocker, has a clear role in systems neuroscience research focused on autonomic function and neuro-visceral interactions.

In studies investigating the neural control of cardiovascular, respiratory, and gastrointestinal systems, this compound can be used to silence autonomic ganglionic transmission, thereby isolating the influence of central neural pathways. ahajournals.orgahajournals.orgahajournals.org For example, researchers can examine how blood pressure is regulated by central mechanisms in the absence of peripheral sympathetic and parasympathetic inputs. tandfonline.comjove.com

Furthermore, combining the use of this compound with advanced neurophysiological recording techniques, such as in vivo electrophysiology and functional imaging, can provide a powerful approach to map the central circuits that are modulated by autonomic feedback. By observing how neural activity in specific brain regions changes after the administration of this compound, researchers can identify key nodes in the central autonomic network. ahajournals.org This integrated approach is crucial for building comprehensive models of how the brain and body interact to maintain homeostasis and respond to environmental challenges.

Q & A

Q. What is the molecular mechanism of action of Pentolinium as a ganglionic blocker, and how can this be experimentally validated in preclinical models?

this compound acts as a competitive antagonist at nicotinic acetylcholine receptors in autonomic ganglia, inhibiting sympathetic and parasympathetic signaling. To validate this mechanism:

  • In vitro validation : Use patch-clamp electrophysiology on isolated ganglionic neurons to measure inhibition of depolarization .
  • Receptor binding assays : Quantify displacement of radiolabeled ligands (e.g., α-bungarotoxin) in neuronal membrane preparations .
  • Functional studies : Assess blockade of autonomic responses (e.g., blood pressure changes in response to preganglionic nerve stimulation) in rodent models .

Q. What are the standard experimental models for evaluating the antihypertensive efficacy of this compound, and what endpoints are most relevant?

  • Animal models : Spontaneously hypertensive rats (SHR) or renal artery-clamped models to assess dose-dependent reductions in systolic/diastolic pressure .
  • Endpoints :
  • Acute: Mean arterial pressure (MAP) reduction within 1–2 hours post-administration.
  • Chronic: Sustained MAP control over 4–6 weeks, with monitoring of compensatory mechanisms (e.g., heart rate variability) .
    • Controls : Compare with established ganglionic blockers (e.g., hexamethonium) to benchmark efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data of this compound across patient populations, such as variations in dose-response relationships?

Contradictions may arise from genetic polymorphisms in drug metabolism (e.g., CYP450 enzymes) or autonomic tone variability. Methodological approaches include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Integrate population-level data to identify covariates (e.g., age, renal function) affecting drug exposure .
  • Subgroup analysis : Stratify clinical trial data by demographic/clinical variables using multivariate regression .
  • Meta-analysis : Pool data from heterogeneous studies (e.g., differing doses or administration routes) to identify trends, adjusting for publication bias via funnel plots .

Q. What methodological considerations are critical when designing studies to compare the side effect profiles of this compound with newer ganglionic blockers like Ecolid?

  • Blinded crossover trials : Minimize bias by alternating this compound and Ecolid administration in the same cohort, with washout periods .
  • Adverse event (AE) standardization : Use CTCAE (Common Terminology Criteria for Adverse Events) criteria to grade AEs (e.g., constipation severity) .
  • Mechanistic profiling : Compare receptor off-rates (via surface plasmon resonance) to link side effects (e.g., blurred vision) to prolonged receptor occupancy .

Q. How can researchers optimize dosing regimens for this compound in populations with impaired renal/hepatic function, given its pharmacokinetic variability?

  • Population PK modeling : Collect sparse blood samples from target populations to estimate clearance rates and simulate dosing adjustments .
  • Biomarker integration : Monitor creatinine clearance (renal) or albumin (hepatic) to dynamically adjust doses in real-world settings .
  • In silico trials : Use platforms like GastroPlus to predict exposure changes in virtual cohorts with organ dysfunction .

Data Contradiction Analysis

Q. How should conflicting results between in vitro and in vivo studies on this compound’s autonomic effects be addressed?

  • Bridging assays : Conduct ex vivo organ bath experiments (e.g., isolated rat mesenteric arteries) to replicate in vitro findings under controlled physiological conditions .
  • Contextualize bioavailability : Measure plasma and tissue concentrations in vivo to confirm whether in vitro-effective concentrations are achievable .
  • Systems pharmacology : Model autonomic feedback loops (e.g., baroreflex activation) that may mask in vitro effects in whole organisms .

Comparative Efficacy & Mechanism Studies

Q. What experimental designs are suitable for elucidating differences in potency between this compound and Ecolid, as reported in preliminary studies?

  • Dose-response head-to-head trials : Administer equimolar doses in animal models, measuring MAP reduction and ganglionic blockade duration .
  • Receptor residency time : Use fluorescence-based assays to compare drug-receptor dissociation rates, correlating with clinical effect duration .
  • Transcriptomic profiling : Analyze differential gene expression in ganglia post-treatment to identify downstream pathways affected by each drug .

Methodological Tables

Table 1 : Key Parameters for Preclinical Evaluation of this compound

ParameterMethodTarget OutcomeReference
Receptor affinityRadioligand displacement assayIC₅₀ < 1 µM for nAChR
Acute efficacyTelemetry in SHR≥20% MAP reduction within 2 hr
Chronic tolerance6-week dosing studyStable MAP without rebound

Table 2 : Strategies to Address Data Contradictions in this compound Studies

Conflict SourceResolution ApproachTools/TechniquesReference
Population variabilityPK/PD modelingNONMEM, Monolix
In vitro-in vivo disconnectEx vivo bridging assaysIsolated artery preparations
Side effect heterogeneityAE standardizationCTCAE criteria

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.